molecular formula C23H16Cl2N2O B5991989 6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide

6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B5991989
M. Wt: 407.3 g/mol
InChI Key: GLCCALVTVATQPC-UHFFFAOYSA-N
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Description

6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Amidation: The chlorinated quinoline is reacted with 4-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro substituents.

Scientific Research Applications

6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation, induction of apoptosis, or interference with metabolic pathways. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide is unique due to its specific quinoline core structure and the presence of both chloro and phenyl substituents. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O/c24-17-8-6-15(7-9-17)14-26-23(28)20-13-22(16-4-2-1-3-5-16)27-21-11-10-18(25)12-19(20)21/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCCALVTVATQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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